molecular formula C9H13N5 B1320570 6-Ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 924868-96-2

6-Ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B1320570
CAS No.: 924868-96-2
M. Wt: 191.23 g/mol
InChI Key: DJSYEDVPQDONMI-UHFFFAOYSA-N
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Description

6-Ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which combines a triazole ring fused to a pyrimidine ring. It has a molecular formula of C9H13N5 and a molecular weight of 191.24 g/mol .

Preparation Methods

The synthesis of 6-Ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be achieved through various synthetic routes. One common method involves the annulation of a pyrimidine moiety to a triazole ring. This process typically requires the use of specific reagents and conditions to facilitate the cyclization reaction . Industrial production methods may involve the use of high-throughput synthesis techniques to produce the compound in larger quantities.

Chemical Reactions Analysis

6-Ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s effects are mediated through its binding to these targets, which can result in changes in cellular processes .

Comparison with Similar Compounds

6-Ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

6-ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5/c1-4-7-5(2)11-9-12-8(10)13-14(9)6(7)3/h4H2,1-3H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSYEDVPQDONMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C(=NC(=N2)N)N=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601189504
Record name 6-Ethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601189504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924868-96-2
Record name 6-Ethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924868-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601189504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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